
IL-17A inhibitor 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IL-17A inhibitor 2 is a compound designed to inhibit the activity of interleukin-17A, a pro-inflammatory cytokine involved in various autoimmune and inflammatory diseases. Interleukin-17A plays a crucial role in the immune response by promoting the release of other cytokines and chemokines, leading to inflammation. This compound is used in the treatment of conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of IL-17A inhibitor 2 involves the preparation of imidazo[1,2-b]pyridazine derivatives. The synthetic route typically includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This involves the cyclization of appropriate precursors under specific conditions.
Functionalization: Introduction of various substituents to the core structure to enhance the inhibitory activity against interleukin-17A.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
IL-17A inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its inhibitory activity .
Aplicaciones Científicas De Investigación
IL-17A inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of interleukin-17A inhibitors.
Biology: Employed in research to understand the role of interleukin-17A in immune response and inflammation.
Medicine: Investigated for its therapeutic potential in treating autoimmune and inflammatory diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
Industry: Utilized in the development of new therapeutic agents targeting interleukin-17A .
Mecanismo De Acción
IL-17A inhibitor 2 exerts its effects by binding to interleukin-17A, preventing it from interacting with its receptor, interleukin-17RA. This inhibition blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines. The molecular targets involved include the interleukin-17A homodimer and the interleukin-17RA receptor complex .
Comparación Con Compuestos Similares
IL-17A inhibitor 2 is compared with other similar compounds such as:
Secukinumab: A monoclonal antibody that inhibits interleukin-17A.
Ixekizumab: Another monoclonal antibody targeting interleukin-17A.
Brodalumab: Targets the interleukin-17RA receptor.
Uniqueness
This compound is unique due to its small molecule structure, which allows for oral administration and potentially fewer side effects compared to monoclonal antibodies. Additionally, it may overcome issues related to the development of anti-drug antibodies that can reduce the efficacy of biologic treatments .
List of Similar Compounds
- Secukinumab
- Ixekizumab
- Brodalumab
- Bimekizumab
- Izokibep
Propiedades
Fórmula molecular |
C24H25F7N8O4 |
|---|---|
Peso molecular |
622.5 g/mol |
Nombre IUPAC |
N-[(S)-(4,4-difluorocyclohexyl)-[7-[(1S)-2-methoxy-1-[(4S)-2-oxo-4-(trifluoromethyl)imidazolidin-1-yl]ethyl]imidazo[1,2-b]pyridazin-2-yl]methyl]-4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C24H25F7N8O4/c1-42-10-14(38-9-15(24(29,30)31)34-22(38)41)12-6-16-33-13(8-39(16)32-7-12)17(11-2-4-23(27,28)5-3-11)35-21(40)19-18(20(25)26)36-43-37-19/h6-8,11,14-15,17,20H,2-5,9-10H2,1H3,(H,34,41)(H,35,40)/t14-,15+,17+/m1/s1 |
Clave InChI |
XIIADHFRZOYRQU-VYDXJSESSA-N |
SMILES isomérico |
COC[C@H](C1=CC2=NC(=CN2N=C1)[C@H](C3CCC(CC3)(F)F)NC(=O)C4=NON=C4C(F)F)N5C[C@H](NC5=O)C(F)(F)F |
SMILES canónico |
COCC(C1=CC2=NC(=CN2N=C1)C(C3CCC(CC3)(F)F)NC(=O)C4=NON=C4C(F)F)N5CC(NC5=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



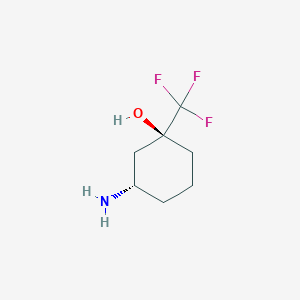
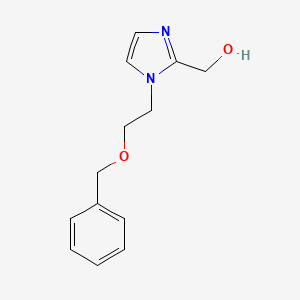
![1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13911751.png)



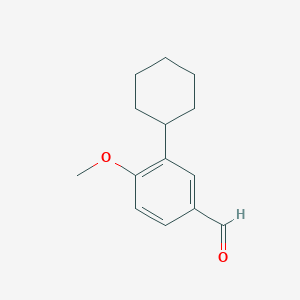
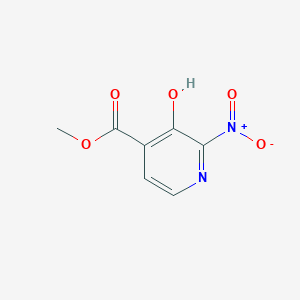

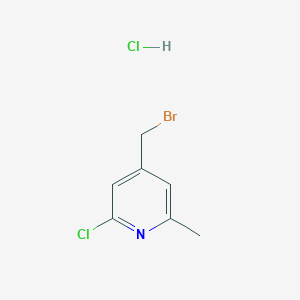
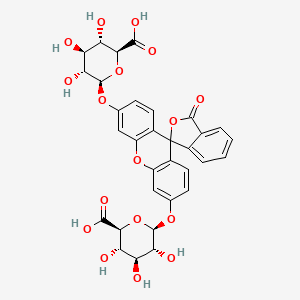
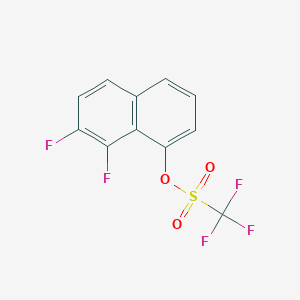
![7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13911794.png)
